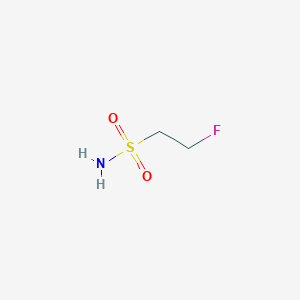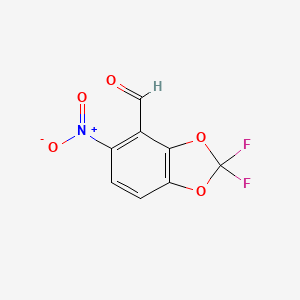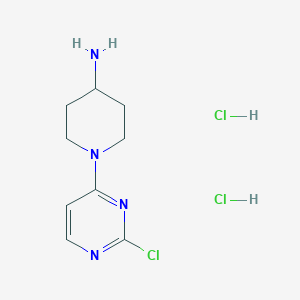![molecular formula C14H20N2O2S B6618512 7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione CAS No. 1690364-50-1](/img/structure/B6618512.png)
7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione (herein referred to as BTD) is an organosulfur compound that has recently been gaining attention in the scientific and medical communities due to its potential applications in both research and clinical settings. BTD is a diazabicyclo compound that was first synthesized in the 1970s and has been studied in various fields since then.
科学的研究の応用
BTD has been studied extensively in the scientific community for its potential applications in various fields. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. In addition, BTD has been studied for its potential use in drug delivery systems, as well as in the development of new materials and polymers. BTD has also been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of BTD is still not completely understood. It is believed that BTD binds to certain proteins in the body and modulates their activity. In addition, BTD has been shown to interact with certain enzymes and receptors, which could potentially lead to changes in gene expression and other cellular processes.
Biochemical and Physiological Effects
BTD has been studied for its potential effects on biochemical and physiological processes. It has been shown to have antioxidant and anti-inflammatory properties, as well as to modulate the activity of certain enzymes and receptors. In addition, BTD has been shown to have an effect on the immune system, as well as to have potential anti-tumor activity.
実験室実験の利点と制限
BTD has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it ideal for use in research settings. Additionally, BTD is relatively stable and has a low toxicity, which makes it safe to use in laboratory experiments. However, BTD has a limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
The potential applications of BTD are still being explored in the scientific community. Currently, BTD is being studied for its potential use in drug delivery systems, as well as in the development of new materials and polymers. Additionally, BTD is being investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In the future, BTD may also be studied for its potential use in the development of new drugs or treatments for various diseases.
合成法
The synthesis of BTD has been well-documented in the scientific literature. It was first reported in the 1970s and has since been reproduced by various research groups. The most common synthesis method involves the reaction of 7-benzyl-3-thia-7,9-diazabicyclo[3.3.2]decane (BTD) with 3-chloro-6-methyl-2-pyridinone (CMP) in the presence of a base. This reaction produces BTD and CMP as the main products. The reaction can be conducted in either aqueous or organic solvents, such as methanol, ethanol, or dimethyl sulfoxide (DMSO).
特性
IUPAC Name |
7-benzyl-3λ6-thia-7,9-diazabicyclo[3.3.2]decane 3,3-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-19(18)10-13-6-15-14(11-19)9-16(8-13)7-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPRDPNYLAQEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC(N1)CS(=O)(=O)C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B6618464.png)

![tert-butyl N-[(1R,5S,9s)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate](/img/structure/B6618488.png)

![(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618498.png)





